2-Hydroxy Estradiol 1-N3-Adenine
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Overview
Description
2-Hydroxy Estradiol 1-N3-Adenine is a compound formed by the reaction of 2-Hydroxy Estradiol with adenine. This compound is significant in the study of estrogen metabolism and its interactions with DNA. It is known to form depurinating adducts, which are crucial in understanding the genotoxic effects of estrogen metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Estradiol 1-N3-Adenine involves the hydroxylation of estradiol to form 2-Hydroxy Estradiol, followed by its reaction with adenine. The hydroxylation is typically catalyzed by cytochrome P450 enzymes such as CYP1A2 and CYP3A4 . The reaction conditions for the formation of the adduct involve the presence of electrophilic quinones derived from 2-Hydroxy Estradiol, which react with adenine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific use in research rather than large-scale industrial applications. The synthesis is typically carried out in laboratory settings under controlled conditions to ensure the purity and specificity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Estradiol 1-N3-Adenine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in 2-Hydroxy Estradiol can be oxidized to form quinones.
Substitution: The electrophilic quinones can react with nucleophilic sites on adenine to form the adduct.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes for hydroxylation and various oxidizing agents for the formation of quinones. The reactions typically occur under physiological conditions, such as those found in the liver and other tissues where estrogen metabolism is active .
Major Products
The major product of these reactions is the this compound adduct, which is a depurinating DNA adduct. This adduct is significant in the study of estrogen-induced carcinogenesis .
Scientific Research Applications
2-Hydroxy Estradiol 1-N3-Adenine is primarily used in scientific research to study the genotoxic effects of estrogen metabolites. Its applications include:
Chemistry: Understanding the chemical pathways and reactions involved in estrogen metabolism.
Biology: Studying the interactions between estrogen metabolites and DNA.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 2-Hydroxy Estradiol 1-N3-Adenine involves its formation as a depurinating DNA adduct. This adduct is formed when the electrophilic quinones derived from 2-Hydroxy Estradiol react with nucleophilic sites on adenine in DNA. This reaction results in the loss of adenine from the DNA strand, leading to mutations and potential carcinogenesis . The molecular targets involved include DNA and various enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Estradiol: A metabolite of estradiol that undergoes similar reactions to form quinones and DNA adducts.
4-Hydroxy Estradiol: Another hydroxylated metabolite of estradiol that forms similar DNA adducts.
Estrone: A related estrogen metabolite that also participates in similar metabolic pathways.
Uniqueness
2-Hydroxy Estradiol 1-N3-Adenine is unique due to its specific formation as a depurinating DNA adduct, which is crucial in understanding the genotoxic effects of estrogen metabolites. Its study provides insights into the mechanisms of estrogen-induced carcinogenesis and the role of estrogen metabolism in hormone-related cancers .
Properties
Molecular Formula |
C23H27N5O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-7-6-13-12(14(23)4-5-16(23)30)3-2-11-8-15(29)20(31)19(17(11)13)28-10-27-21(24)18-22(28)26-9-25-18/h8-10,12-14,16,24,29-31H,2-7H2,1H3,(H,25,26)/t12-,13+,14+,16+,23+/m1/s1 |
InChI Key |
FYKLGXSWOBPESL-ONJHGTTKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C(=C34)N5C=NC(=N)C6=C5N=CN6)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C(=C34)N5C=NC(=N)C6=C5N=CN6)O)O |
Origin of Product |
United States |
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